

# SR-3029: A Potent Inducer of Apoptosis in Cancer Cells via CK1 $\delta$ / $\epsilon$ Inhibition

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## Compound of Interest

Compound Name: SR-3029

Cat. No.: B610973

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## Application Notes and Protocols for Researchers

**SR-3029** is a potent and highly selective, ATP-competitive inhibitor of Casein Kinase 1 $\delta$  (CK1 $\delta$ ) and Casein Kinase 1 $\epsilon$  (CK1 $\epsilon$ ).<sup>[1][2]</sup> This small molecule has emerged as a valuable tool for investigating the roles of CK1 $\delta$ / $\epsilon$  in cellular processes and as a potential therapeutic agent for various cancers, particularly those with aberrant Wnt/ $\beta$ -catenin signaling.<sup>[3][4]</sup> These application notes provide a comprehensive overview of **SR-3029**'s mechanism of action, protocols for its use in cancer cell apoptosis studies, and relevant quantitative data.

## Mechanism of Action

**SR-3029** primarily functions by inhibiting the kinase activity of CK1 $\delta$  and CK1 $\epsilon$ , which are serine/threonine kinases involved in the regulation of numerous cellular processes.<sup>[5]</sup> Overexpression of CK1 $\delta$  has been linked to a more aggressive phenotype and poorer prognosis in several cancers, including breast, pancreatic, and bladder cancer.<sup>[5]</sup>

The primary anti-cancer effect of **SR-3029** is mediated through the inhibition of the Wnt/ $\beta$ -catenin signaling pathway.<sup>[3][4]</sup> In many cancers, this pathway is constitutively active, leading to the accumulation of  $\beta$ -catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation and survival. CK1 $\delta$  is a crucial component of the  $\beta$ -catenin destruction complex. However, in cancers with high levels of Wnt signaling, CK1 $\delta$  can paradoxically promote  $\beta$ -catenin stabilization. By inhibiting CK1 $\delta$ , **SR-3029** leads to a reduction in nuclear  $\beta$ -catenin levels, thereby downregulating the expression of Wnt target genes like Cyclin D1 and c-Myc, ultimately inducing apoptosis in cancer cells.<sup>[4][6]</sup>

In pancreatic and bladder cancer, **SR-3029** has also been shown to sensitize cancer cells to gemcitabine by upregulating the expression of deoxycytidine kinase (dCK), a key enzyme in gemcitabine activation.[5]

## Quantitative Data Summary

The following tables summarize the key quantitative data for **SR-3029** based on published literature.

Table 1: In Vitro Inhibitory Activity of **SR-3029**

| Target         | IC50 (nM) | Ki (nM) |
|----------------|-----------|---------|
| CK1δ           | 44        | 97      |
| CK1ε           | 260       | 97      |
| CDK4/cyclin D1 | 576       | -       |
| CDK4/cyclin D3 | 368       | -       |
| CDK6/cyclin D1 | 428       | -       |
| CDK6/cyclin D3 | 427       | -       |
| FLT3           | 3000      | -       |

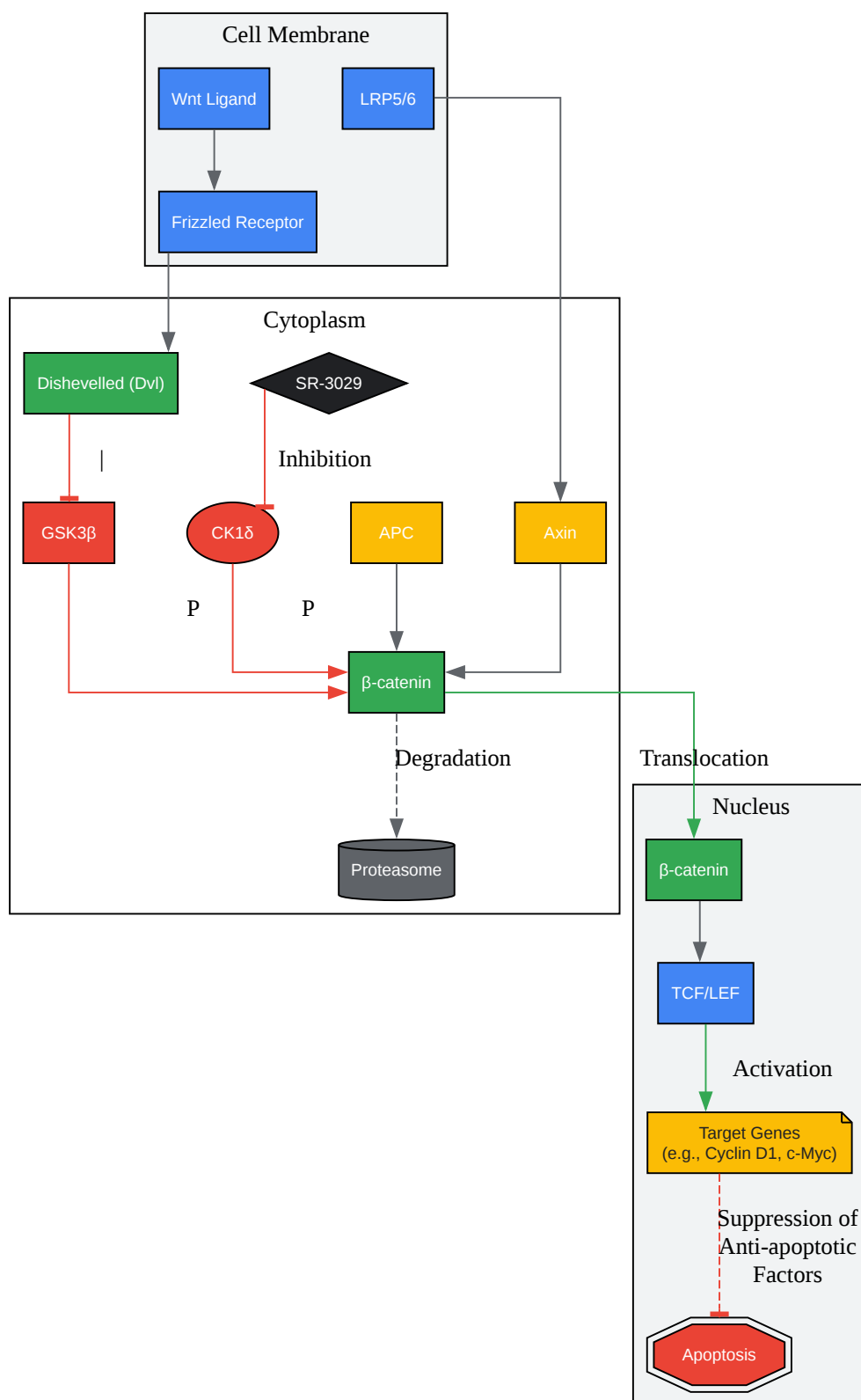
Data sourced from MedchemExpress and Cayman Chemical.[2][6]

Table 2: Cellular Activity of **SR-3029**

| Cell Line  | Cancer Type                   | EC50 (nM)                                  | Assay               |
|------------|-------------------------------|--|---------------------|
| A375       | Human Melanoma                | 86   | Proliferation Assay |
| PANC-1     | Pancreatic Cancer             | Varies (not specified)                     | CellTiter-Glo       |
| T24        | Bladder Cancer                | Varies (not specified)                     | CellTiter-Glo       |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5-70 (range for CK1δ overexpressing cells) | Proliferation Assay |
| MDA-MB-468 | Triple-Negative Breast Cancer | 5-70 (range for CK1δ overexpressing cells) | Proliferation Assay |

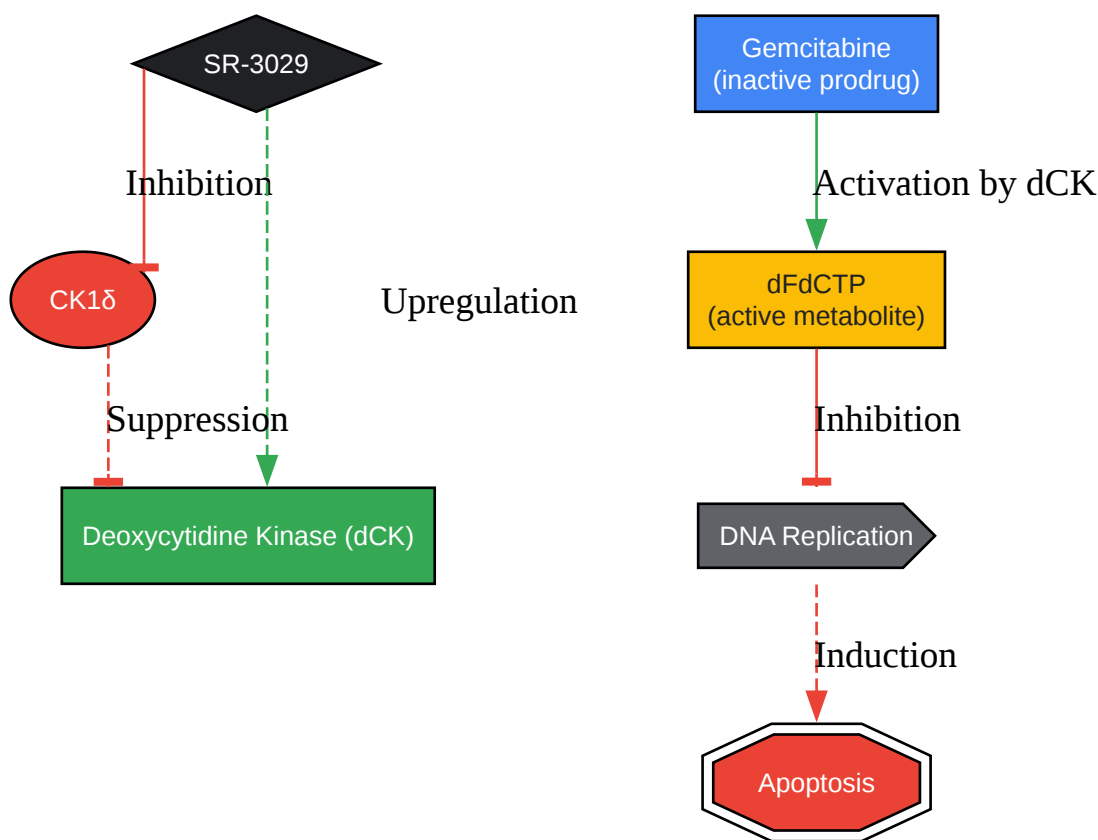
Data sourced from MedchemExpress, AACR Journals, and Science Translational Medicine.[\[2\]](#)  
[\[5\]](#)[\[7\]](#)

## Signaling Pathway Diagrams



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Caption: **SR-3029** inhibits CK1 $\delta$ , leading to the destabilization of  $\beta$ -catenin and subsequent apoptosis.



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Caption: **SR-3029** enhances gemcitabine efficacy by upregulating dCK, the rate-limiting enzyme in its activation.

## Experimental Protocols

### 1. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from studies assessing the effect of **SR-3029** on the proliferation of pancreatic and bladder cancer cell lines.[5]

- Materials:
  - Cancer cell lines (e.g., PANC-1, T24)

- Complete cell culture medium
- **SR-3029** (stock solution in DMSO)
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer
- Procedure:
  - Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
  - Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
  - Prepare serial dilutions of **SR-3029** in complete medium from a concentrated DMSO stock. The final DMSO concentration should not exceed 0.1%.
  - Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of **SR-3029** or vehicle control (medium with 0.1% DMSO).
  - Incubate the plate for 72 hours at 37°C and 5% CO<sub>2</sub>.
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
  - Add 100 µL of CellTiter-Glo® reagent to each well.
  - Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
  - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  - Measure the luminescence using a luminometer.
  - Calculate the half-maximal effective concentration (EC<sub>50</sub>) by plotting the luminescence signal against the log of the **SR-3029** concentration and fitting the data to a four-parameter logistic curve.

## 2. Western Blot Analysis for Apoptosis and Signaling Markers

This protocol is designed to assess changes in protein expression related to apoptosis (e.g., cleaved PARP) and Wnt/ $\beta$ -catenin signaling (e.g., nuclear  $\beta$ -catenin) following **SR-3029** treatment.<sup>[5][6]</sup>

- Materials:
  - Cancer cell lines
  - **SR-3029**
  - Complete cell culture medium
  - RIPA buffer with protease and phosphatase inhibitors
  - BCA Protein Assay Kit
  - SDS-PAGE gels
  - PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
  - Primary antibodies (e.g., anti-cleaved PARP, anti- $\beta$ -catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for loading control)
  - HRP-conjugated secondary antibodies
  - Enhanced chemiluminescence (ECL) substrate
  - Chemiluminescence imaging system
- Procedure:
  - Plate cells and treat with **SR-3029** at the desired concentration and for the appropriate duration (e.g., 24-48 hours).

- For total cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear/cytoplasmic fractionation, use a commercial kit according to the manufacturer's instructions.
- Quantify protein concentration using the BCA assay.
- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify band intensities and normalize to the loading control.

### 3. In Vivo Tumor Xenograft Study

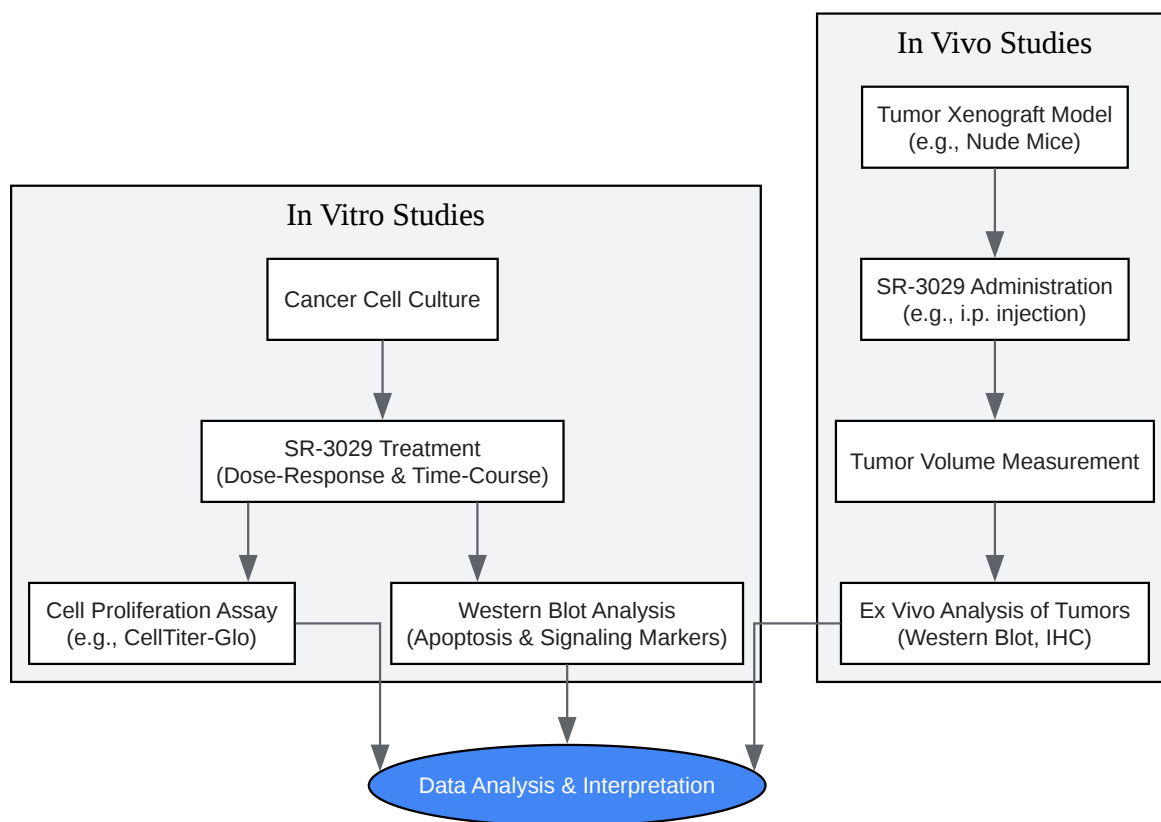
This protocol provides a general framework for evaluating the anti-tumor efficacy of **SR-3029** in a mouse xenograft model.<sup>[2][6]</sup>

- Materials:
  - Immunocompromised mice (e.g., athymic nude mice)
  - Cancer cell line (e.g., MDA-MB-231)



- Matrigel (optional)
- **SR-3029**
- Vehicle solution (e.g., PEG300, Tween-80, and saline)
- Calipers for tumor measurement
- Procedure:
  - Subcutaneously inject a suspension of cancer cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, with or without Matrigel) into the flank of each mouse.
  - Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
  - Randomize mice into treatment and control groups.
  - Prepare the **SR-3029** formulation. A common formulation involves dissolving **SR-3029** in DMSO, then diluting with PEG300, Tween-80, and saline.[\[2\]](#)
  - Administer **SR-3029** (e.g., 20 mg/kg daily) or vehicle via intraperitoneal (i.p.) injection.
  - Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width<sup>2</sup>) / 2.
  - Monitor the body weight and overall health of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

## Experimental Workflow Diagram



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Caption: A typical experimental workflow for evaluating the anti-cancer effects of **SR-3029**.

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